molecular formula C10H13ClN2O2 B1394061 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine CAS No. 1215850-34-2

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Cat. No. B1394061
M. Wt: 228.67 g/mol
InChI Key: MEAZNSVMLGLFFE-UHFFFAOYSA-N
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Patent
US08673917B2

Procedure details

3,6-Dichloropyridazine (1.0 g, 6.712 mmol) was reacted analogously to example 4a with (tetrahydropyran-4-yl)methanol (779 mg, 6.712 mmol). Yield: 683 mg (45%), M+H+: 229.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[O:9]1[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[CH2:11][CH2:10]1>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:16][CH2:15][CH:12]2[CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
779 mg
Type
reactant
Smiles
O1CCC(CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1)OCC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.